D-Propargylglycine
Description
Significance as a Biochemical Research Tool
The principal significance of D-Propargylglycine in a research context lies in its capacity as a mechanism-based enzyme inhibitor, often referred to as a "suicide inhibitor." acs.org It acts as an irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE), also known as γ-cystathionase (CTH). scbt.comcaymanchem.comabmole.com CSE is a critical enzyme in the transsulfuration pathway, responsible for the synthesis of cysteine and the production of the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). caymanchem.comnih.gov
The inhibitory action of propargylglycine (B1618536) occurs when the enzyme's catalytic machinery processes it as if it were a natural substrate. acs.org This interaction leads to the formation of a reactive intermediate that covalently binds to the PLP cofactor in the enzyme's active site, causing irreversible inactivation. nih.govacs.org By effectively shutting down CSE activity, this compound allows scientists to:
Investigate the physiological roles of endogenously produced H₂S in various systems. caymanchem.com
Elucidate the metabolic consequences of blocking the transsulfuration pathway. chemimpex.com
Study disease models where dysregulation of CSE and H₂S is implicated. chemimpex.com
The specificity and irreversible nature of this inhibition make this compound an invaluable tool for creating precise experimental conditions to study complex biological systems. caymanchem.comchemimpex.com Its utility is further enhanced by its alkyne group, which can be used in "click chemistry" reactions for metabolic labeling and imaging of biological processes, such as tracking gut microbiota. medchemexpress.com
Overview of Key Research Applications
The ability of this compound to selectively inhibit CSE has led to its application across several key areas of biomedical research. It is widely used to probe the function of the CSE/H₂S system in both health and disease.
Neurobiology and Neuropharmacology: Hydrogen sulfide is recognized as a gasotransmitter in the brain, playing a role in neurotransmission and neuroprotection. chemimpex.com this compound is used to inhibit endogenous H₂S production, helping researchers to understand its contribution to neurodegenerative diseases and other neurological conditions. chemimpex.comchemimpex.com Studies have utilized propargylamine (B41283) derivatives to explore anti-apoptotic pathways and neuroprotective mechanisms in models of disorders like Parkinson's disease. researchgate.net
Cardiovascular Research: The CSE/H₂S pathway is a significant regulator of cardiovascular function, with H₂S acting as a potent vasodilator. caymanchem.com this compound is employed in studies to investigate the role of H₂S in conditions such as hypertension and heart failure by blocking its synthesis. chemimpex.com For instance, research has shown that DL-propargylglycine can reduce blood pressure in certain animal models. abmole.com
Metabolic Studies: As an inhibitor of a key enzyme in sulfur-containing amino acid metabolism, this compound is a fundamental tool for investigating these pathways. chemimpex.com It aids in understanding metabolic disorders and the regulation of crucial compounds like cysteine and glutathione (B108866). abmole.com
Inflammation and Cellular Signaling: H₂S is a mediator in inflammatory processes. caymanchem.com Research using this compound has been crucial in demonstrating the pro-inflammatory effects of H₂S in models of acute pancreatitis and edema. caymanchem.com
The table below summarizes key research findings involving the use of Propargylglycine.
| Research Area | Model System | Key Enzyme Target | Finding | Reference |
| Enzyme Kinetics | Rat liver preparations | Cystathionine-γ-lyase (CSE) | DL-Propargylglycine blocks H₂S synthesis activity with an IC₅₀ value of 55 µM. | caymanchem.com |
| Inflammation | Rodent models of pancreatitis, edema, and endotoxemia | Cystathionine-γ-lyase (CSE) | DL-Propargylglycine reduces H₂S-associated inflammation. | caymanchem.com |
| Cardiovascular | Angiotensin-II infused rats | Cystathionine-γ-lyase (CSE) | DL-propargylglycine reduces blood pressure and renal injury. | abmole.com |
| Respiratory Physiology | Freely moving male Sprague Dawley rats | Cystathionine-γ-lyase (CSE) | Inhibition of CSE with DL-propargylglycine augmented the ability of L-cysteine ethyl ester to reverse morphine-induced respiratory depression. | nih.govnih.gov |
| Metabolic Labeling | In vivo imaging | Not applicable (used as a chemical tag) | Utilized for metabolic labeling of peptidoglycan, enabling near-infrared II imaging of gut microbiota. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-aminopent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426335 | |
| Record name | D-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23235-03-2 | |
| Record name | (2R)-2-Amino-4-pentynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23235-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Propargylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-α-Propargylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PROPARGYLGLYCINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2252QEF2PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Target Interactions
Enzymatic Inhibition of Cystathionine (B15957) γ-Lyase (CSE)
Cystathionine γ-Lyase (CSE) is a vital PLP-dependent enzyme responsible for the final step in the reverse transsulfuration pathway, catalyzing the conversion of cystathionine into cysteine, α-ketobutyrate, and ammonia (B1221849). It also plays a significant role in the production of hydrogen sulfide (B99878) (H₂S). D-Propargylglycine is a well-established inhibitor of CSE.
Irreversible Inhibition Kinetics
This compound acts as a potent, irreversible, and mechanism-based inhibitor of CSE. Its inactivation of the enzyme is both time- and concentration-dependent, indicating that the enzyme must first interact with PAG to form a modified, inactive species osti.govnih.gov. Kinetic studies have reported IC₅₀ values for CSE inhibition by PAG in the micromolar range, typically between 40 and 55 µM in various experimental setups caymanchem.comnih.gov. It is important to note that while DL-propargylglycine (a racemic mixture) is commonly used in research, studies indicate that only the L-isomer of propargylglycine (B1618536) exhibits significant inhibitory activity against CSE nih.gov. The D-isomer is metabolized differently and does not effectively inhibit this enzyme.
Pyridoxal-5′-Phosphate (PLP)-Dependent Mechanism
CSE is critically dependent on its PLP cofactor for catalytic activity. PLP is essential for forming a Schiff base with the substrate, facilitating the subsequent chemical transformations wikipedia.orgmdpi.com. This compound's inhibitory action is directed at the PLP molecule within the CSE active site nih.govresearchgate.netnih.gov. The enzyme-inhibitor interaction begins with the formation of an external aldimine intermediate, a common step in the catalytic cycle of PLP-dependent enzymes, where the substrate (or in this case, the inhibitor analog) displaces the lysine (B10760008) residue that forms the internal aldimine with PLP nih.govwikipedia.orgresearchgate.net.
Formation of Schiff Base Adducts with PLP
Following the formation of the external aldimine, this compound undergoes a series of reactions that lead to its covalent modification of the enzyme. The amino group of PAG initiates an attack on the PLP-bound aldimine, forming a Schiff base adduct wikipedia.orgresearchgate.netunivr.it. Crucially, the alkyne moiety of PAG is then deprotonated at its β-position, generating a reactive allene (B1206475) intermediate wikipedia.orgresearchgate.net. This allene is susceptible to nucleophilic attack by a key active site residue, such as Tyrosine 114 (Tyr114) in human CSE wikipedia.orgresearchgate.netpdbj.org. This attack results in the formation of a stable, covalent adduct between PAG and the enzyme, leading to irreversible inactivation of CSE. The structural characterization of CSE in complex with PLP and PAG highlights the specific binding mode and the critical role of Tyr114 in this inhibitory mechanism pdbj.org.
Stereospecificity in CSE Inhibition
As mentioned, the inhibitory activity of propargylglycine against CSE is stereospecific. Studies consistently show that the L-isomer of propargylglycine is the active species responsible for inhibiting CSE. The D-isomer does not effectively bind to or inhibit the enzyme and is subject to different metabolic pathways nih.gov. Therefore, research utilizing propargylglycine to study CSE function typically employs DL-propargylglycine, with the understanding that the L-enantiomer mediates the observed inhibition.
Inhibition of Other Pyridoxal-5′-Phosphate (PLP)-Dependent Enzymes
While this compound is most prominently studied for its effects on CSE, it also interacts with other PLP-dependent enzymes, albeit sometimes with different potencies or mechanisms.
Methionine γ-Lyase (MGL) Inhibition
Methionine γ-Lyase (MGL) is another PLP-dependent enzyme that catalyzes the α,γ-elimination of L-methionine, producing methanethiol, α-ketobutyrate, and ammonia walshmedicalmedia.compnas.orguniprot.orgnih.gov. This compound is recognized as a potent inhibitor of MGL across various species walshmedicalmedia.comuniprot.orgnih.gov. Similar to its action on CSE, PAG acts as an irreversible inactivator of MGL uniprot.org. The mechanism involves covalent modification of the enzyme, potentially through interaction with PLP and active site residues, such as Tyrosine 111 (Tyr111) in some MGL structures, where PLP is trapped following PAG binding researchgate.net. MGL enzymes from sources like Brevibacterium linens BL2 have been shown to be completely inactivated by DL-propargylglycine nih.gov. It is also worth noting that the D-isomer of propargylglycine has been identified as an inhibitor of D-amino acid oxidase (DAAO), a different PLP-dependent enzyme psu.edunih.gov.
Table 1: this compound Inhibition of Key PLP-Dependent Enzymes
| Enzyme | Target Interaction | Inhibition Type | Kinetic Parameter / Observation | Primary Sources |
| Cystathionine γ-Lyase (CSE) | Active site PLP; Schiff base formation with PLP; Covalent adduct with Tyr114 | Irreversible, Mechanism-based | IC₅₀: ~40-55 µM caymanchem.comnih.gov; Time- and concentration-dependent inactivation osti.gov | nih.govcaymanchem.comnih.govwikipedia.orgmdpi.comnih.govresearchgate.netresearchgate.netpdbj.orguniprot.orgnih.govphysiology.orgsigmaaldrich.comresearchgate.net |
| Methionine γ-Lyase (MGL) | Active site PLP; Covalent adduct with Tyr111 (in some MGLs) | Irreversible | Potent inhibitor walshmedicalmedia.com; Complete inactivation nih.gov; Irreversible inactivation uniprot.org | researchgate.netwalshmedicalmedia.compnas.orguniprot.orgnih.gov |
| D-amino acid oxidase (DAAO) | (Implied interaction with PLP-dependent mechanism) | Inhibitor | D-isomer inhibits DAAO psu.edunih.gov | psu.edunih.gov |
Compound List:
this compound (PAG)
Cystathionine γ-Lyase (CSE)
Pyridoxal-5′-Phosphate (PLP)
Methionine γ-Lyase (MGL)
Cystathionine β-Synthase (CBS)
L-alanine transaminase (ALT)
Cysteine
Homocysteine
Cystathionine
Methanethiol
α-Ketobutyrate
Ammonia
Hydrogen Sulfide (H₂S)
Tyrosine 114 (Tyr114)
Tyrosine 111 (Tyr111)
Lysine
D-amino acid oxidase (DAAO)
L-Alanine Transaminase (ALT) Inhibition
Studies investigating the inhibition of Alanine Transaminase (ALT) by propargylglycine predominantly refer to the L-enantiomer or the racemic DL-mixture. Research indicates that L-Propargylglycine acts as a mechanism-based inactivator of pig heart L-alanine transaminase nih.govnih.govmicrobiologyresearch.orgebi.ac.uksigmaaldrich.com. This inactivation involves covalent modification of the enzyme. Specific studies detailing the mechanism or efficacy of this compound as an ALT inhibitor were not found within the provided literature.
Glycine (B1666218) Decarboxylase Inhibition (Specific to L-Propargylglycine)
As specified, L-Propargylglycine has been identified as an inhibitor of glycine decarboxylase guidechem.com. This enzyme plays a critical role in the synthesis of glycine, a significant neurotransmitter. By inhibiting glycine decarboxylase, L-Propargylglycine can modulate glycine levels, allowing researchers to study its impact on neuronal function and signaling pathways.
1-Aminocyclopropane-1-carboxylic acid (ACC) Synthase Inhibition (Specific to L-Propargylglycine)
In the realm of plant science, L-Propargylglycine has been utilized for its ability to inhibit 1-aminocyclopropane-1-carboxylic acid (ACC) synthase guidechem.com. This enzyme is a key component in the biosynthesis of ethylene, a plant hormone that regulates growth, development, and stress responses. Inhibition of ACC synthase by L-Propargylglycine allows for the investigation of ethylene's role in these processes.
Affinity Labeling of Specific Enzymes
This compound is well-established as an affinity label and mechanism-based inactivator for D-Amino Acid Oxidase (DAAO).
This compound serves as a potent substrate and mechanism-based inactivator for D-Amino Acid Oxidase (DAAO) researchgate.netresearchgate.netnih.govnih.govsemanticscholar.orgresearchgate.netnih.govrhea-db.orgfrontiersin.org. DAAO, an FAD-dependent flavoenzyme, catalyzes the oxidative deamination of D-amino acids. Upon interaction with this compound, DAAO undergoes oxidative deamination, leading to the formation of reactive intermediates that covalently modify the enzyme, resulting in irreversible inactivation researchgate.netnih.govnih.gov. This covalent alkylation generates modified enzyme species with altered properties compared to the native enzyme researchgate.netnih.govnih.gov.
Kinetic and Spectral Alterations in Modified DAAO: The inactivation of DAAO by this compound leads to significant changes in its kinetic and spectral characteristics. Studies have shown that the modified enzymes exhibit a marked preference for hydrophobic amino acids, with a decrease in the rates of oxidation observed in the following order: D-phenylalanine > D-methionine > D-norleucine > D-norvaline > D-alpha-aminobutyrate > D-alanine researchgate.netnih.gov. Concurrently, the Michaelis constants (Km) for these substrates are increased, particularly for smaller substrates like D-alanine and D-alpha-aminobutyrate researchgate.netnih.gov. Furthermore, a primary kinetic isotope effect is observed during the oxidation of amino acids by the modified enzymes, suggesting a shift in the rate-determining step of the catalytic process researchgate.netnih.gov. Spectroscopically, the modified apoenzyme displays intense absorbance in the 318-320 nm range, a characteristic not present in the native enzyme researchgate.netnih.gov. The inactivation process is associated with approximately 2% residual enzyme activity, with about 1.7 labels incorporated per subunit nih.gov.
Covalent Modification and Implicated Residues: The irreversible inactivation of DAAO by this compound is a result of covalent modification. Research has implicated a histidine residue at position 307 (His-307) in this process, as its replacement with other amino acids can confer resistance to inactivation or alter FAD binding affinity semanticscholar.orgrhea-db.org. This covalent modification is a key aspect of this compound's function as an affinity label for DAAO.
Impact of Site-Specific Mutations: Studies involving mutant forms of DAAO have provided further insight into the inactivation mechanism. For instance, a mutant where Tyr-228 was replaced with phenylalanine showed resistance to this compound inactivation, whereas a Leu-307 mutant was readily inactivated semanticscholar.orgrhea-db.orgrcsb.org. These findings highlight the importance of specific amino acid residues in the enzyme's active site for substrate binding and inactivation by this compound.
Summary of DAAO Modification Effects:
| Substrate | Relative Rate of Oxidation (Modified DAAO vs. Native DAAO) | Notes on Km Change (Modified vs. Native) |
| D-phenylalanine | Decreased | Not specified |
| D-methionine | Decreased | Not specified |
| D-norleucine | Decreased | Not specified |
| D-norvaline | Decreased | Not specified |
| D-alpha-aminobutyrate | Decreased | Increased |
| D-alanine | Decreased | Increased |
Data compiled from research findings researchgate.netnih.gov.
The modification of DAAO by this compound can lead to observed nephrotoxicity in certain animal models, underscoring the biological consequences of this enzyme inactivation researchgate.netfrontiersin.org.
Involvement in Endogenous Biochemical Pathways
Modulation of Hydrogen Sulfide (B99878) (H₂S) Metabolism
Hydrogen sulfide (H₂S) is increasingly recognized as an important gasotransmitter involved in various physiological and pathological processes. The endogenous production of H₂S in mammals is primarily mediated by three enzymes: cystathionine (B15957) gamma-lyase (CSE), cystathionine beta-synthase (CBS), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) nih.govnih.gov. DPG's primary action targets CSE, thereby significantly influencing H₂S metabolism.
Impact on H₂S Biosynthesis Pathways
CSE (EC 4.4.1.1), also known as cystathionase, is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the final step in the reverse transsulfuration pathway, converting cystathionine into cysteine, α-ketobutyrate, and ammonia (B1221849) wikipedia.orgnih.gov. In many species, CSE also utilizes cysteine as a substrate to produce H₂S wikipedia.orgnih.gov. DPG is a well-established mechanism-based inhibitor of CSE nih.govnih.govwikipedia.orgnih.govresearchgate.netchemimpex.comnih.govmicrobiologyresearch.orgaging-us.comscielo.brphysiology.orgnih.govmdpi.com. Upon administration, DPG covalently binds to CSE, leading to a significant reduction in its enzymatic activity and, consequently, a decrease in H₂S biosynthesis nih.govvnmu.edu.uabiorxiv.orgmdpi.com. Studies have demonstrated that DPG can reduce CSE activity in various tissues, including the liver, aorta, and ileum nih.govvnmu.edu.ua. For instance, hepatic gamma-cystathionase activity was shown to decrease in proportion to the administered dose of DPG nih.govnih.gov.
Regulation of H₂S Bioavailability
By inhibiting CSE, DPG directly impacts the endogenous production and, therefore, the bioavailability of H₂S within tissues and cells nih.govvnmu.edu.uabiorxiv.orgmdpi.com. Research indicates that DPG administration significantly suppresses H₂S production in the liver, aorta, and ileum nih.gov. In diabetic rat models, DPG treatment exacerbated the deficit in H₂S levels in the aorta, heart, and kidneys vnmu.edu.ua. This reduction in H₂S bioavailability can have downstream physiological effects, such as alterations in blood pressure regulation nih.gov.
Regulation of Sulfur Amino Acid Metabolism
The transsulfuration pathway is a critical metabolic route that links the methionine cycle with the synthesis of cysteine and glutathione (B108866). DPG's inhibition of CSE profoundly affects this pathway and the homeostasis of sulfur-containing amino acids.
Role in Glutathione Synthesis
Glutathione (GSH) is a tripeptide essential for cellular defense against oxidative stress and detoxification. Its synthesis requires cysteine as a rate-limiting precursor researchgate.netmdpi.commarshall.edunih.govnih.gov. Since DPG inhibits CSE, which is responsible for generating cysteine from cystathionine, it indirectly impairs GSH synthesis researchgate.netmarshall.edunih.govmdpi.com. Studies have shown that DPG administration leads to a rapid reduction in hepatic GSH levels, which can be sustained for extended periods researchgate.net. Furthermore, DPG treatment blocked the elevation of hepatic GSH levels that would normally occur after methionine administration, indicating that the supply of cysteine from the transsulfuration pathway is crucial for GSH synthesis in the liver researchgate.net. In conditions of oxidative stress, DPG also prevented the upregulation of GSH production marshall.edu.
Influence on the Transsulfuration Pathway
The transsulfuration pathway begins with the condensation of homocysteine and serine, catalyzed by cystathionine beta-synthase (CBS), to form cystathionine. Subsequently, cystathionine gamma-lyase (CSE) cleaves cystathionine to yield cysteine mdpi.commarshall.edunih.gov. DPG acts as a potent inhibitor of CSE, thereby disrupting the normal flux through this pathway nih.govnih.govwikipedia.orgnih.govresearchgate.netphysiology.org. This inhibition leads to the accumulation of cystathionine in various tissues, including the liver, kidney, and brain, as observed in DPG-treated rats nih.govnih.gov. The accumulation of cystathionine serves as a direct indicator of CSE inhibition and a disruption in the transsulfuration pathway nih.gov.
Effects on Cysteine Synthesis and Homeostasis
Data Tables
The following tables summarize key research findings regarding the impact of D-Propargylglycine on enzymatic activity and metabolite levels.
Table 1: Effect of this compound (DPG) on Cystathionine Gamma-Lyase (CSE) Activity
| Tissue/Condition | DPG Treatment | CSE Activity (Relative to Control) | Reference |
| Liver | Intraperitoneal injection | Decreased in proportion to dose | nih.gov |
| Liver | 24 h post-injection | ~4% of control | nih.gov |
| Aorta, Heart, Kidneys (Diabetic Rats) | Intraperitoneal injection | Reduced by 44.4%, 35.9%, 42.4% respectively | vnmu.edu.ua |
Table 2: Effect of this compound (DPG) on Cystathionine Levels
| Tissue/Condition | DPG Dose (mg/200g BW) | Cystathionine Level (Relative to Control) | Reference |
| Liver | 0.25 - 30 | Increased gradually with dose | nih.gov |
| Kidney | 0.5 - 10 | Increased gradually with dose | nih.gov |
| Brain | 5 - 20 | Increased gradually with dose | nih.gov |
| Serum | 0.25 - 30 | Increased gradually with dose | nih.gov |
| Various Tissues | Administered | Accumulated | nih.gov |
Table 3: Effect of this compound (DPG) on Glutathione (GSH) Levels
| Tissue/Condition | DPG Treatment | GSH Level (Relative to Control) | Reference |
| Liver | Single injection (200 μmole/kg, ip) | Rapidly reduced, sustained for 40 hr | researchgate.net |
| Plasma | Single injection (200 μmole/kg, ip) | Significantly decreased for 20 hr, recovered in 40 hr | researchgate.net |
| Liver | Pretreatment, followed by methionine challenge | Methionine-induced GSH elevation completely inhibited | researchgate.net |
| Cardiac Tissue | Pretreatment with PAG + L-cysteine | Increased by 3.5-fold (GSH) | nih.gov |
Table 4: Effect of this compound (DPG) on Hydrogen Sulfide (H₂S) Production
| Tissue/Condition | DPG Treatment | H₂S Production (Relative to Control) | Reference |
| Liver, Aorta, Ileum | Intraperitoneal injection | Significantly suppressed | nih.gov |
| Liver, Heart, Kidneys (Diabetic Rats) | Treatment | Worsened H₂S deficit by 34.8%, 29.4%, 33% respectively | vnmu.edu.ua |
Compound Name List
this compound (DPG)
2-amino-4-pentynoic acid
Cystathionine gamma-lyase (CSE)
Cystathionase
Cystathionine beta-synthase (CBS)
3-mercaptopyruvate sulfurtransferase (3-MST)
Cysteine
Glutathione (GSH)
Homocysteine
Methionine
Cystathionine
α-ketobutyrate
Ammonia
S-adenosylmethionine (SAM)
S-adenosylhomocysteine (SAH)
β-cyanoalanine (BCA)
Aminooxyacetic acid (AOAA)
L-aminoethoxyvinylglycine (AVG)
Hydroxylamine (HA)
Trifluoroalanine
Formation of Metabolites and Analogues
This compound, an inhibitor of cystathionine γ-lyase, undergoes metabolic transformation within biological systems, leading to the formation of several metabolites. Among these, conjugates with glutathione and its related peptides are of significant interest due to their structural resemblance to endogenous compounds and their potential roles in sulfur amino acid metabolism.
Identification of Glutathione Analogues (e.g., γ-Glu-PPG-Gly)
Studies have demonstrated the formation of glutathione analogues from this compound in both animal models and human biological samples. The primary identified analogue is γ-Glu-PPG-Gly, a tripeptide composed of glutamate, propargylglycine (B1618536), and glycine (B1666218), mirroring the structure of glutathione (γ-Glu-Cys-Gly).
Formation in Rat Liver: Research involving rats administered D,L-propargylglycine revealed the presence of γ-Glu-PPG-Gly in liver tissue. This metabolite was isolated using ion-exchange chromatography and identified through techniques such as fast-atom-bombardment mass spectrometry and enzymatic reactions, including those with carboxypeptidase and γ-glutamyltranspeptidase nih.gov. The concentration of γ-Glu-PPG-Gly in rat liver increased in a dose-dependent manner with the administration of D,L-propargylglycine. For instance, when rats received 50 mg/kg of D,L-propargylglycine, the maximum level of γ-Glu-PPG-Gly observed at 8 hours was 1.15 ± 0.08 µmol/g of liver. The amount of propargylglycine incorporated into γ-Glu-PPG-Gly in rat liver was found to be between 2-7% of the administered dose after 14 hours, suggesting it is a significant metabolic intermediate nih.gov.
Formation in Human Blood and Erythrocytes: The formation of γ-Glu-PPG-Gly has also been observed in human blood incubated with D,L-propargylglycine in the presence of L-glutamate and glycine nih.gov. When whole human blood was incubated under specific conditions (2 mM D,L-propargylglycine, 10 mM L-glutamate, 10 mM glycine at 37°C for 16 hours), approximately 0.094 ± 0.013 µmol of γ-Glu-PPG-Gly was formed per ml of blood. Erythrocytes played a substantial role in this process, with incubation under identical conditions yielding 0.323 ± 0.060 µmol of γ-Glu-PPG-Gly per ml of erythrocytes. The apparent Km value for D,L-propargylglycine in the formation of γ-Glu-PPG-Gly by human erythrocytes was determined to be 0.32 mM nih.gov. These findings indicate that human blood, particularly erythrocytes, can metabolize propargylglycine into this glutathione analogue.
Enzymatic Basis and Analogous Role: The structural similarity between γ-Glu-PPG-Gly and glutathione suggests a potential role for these compounds as analogues of cysteine and glutathione within sulfur amino acid metabolism nih.gov. This compound itself acts as an inhibitor of cystathionine γ-lyase, an enzyme crucial for glutathione synthesis by providing cysteine through the transsulfuration pathway researchgate.netsigmaaldrich.com. By inhibiting this pathway, this compound can indirectly affect glutathione levels, although its direct metabolic conjugation to form γ-Glu-PPG-Gly represents a distinct metabolic fate researchgate.netmarshall.edu.
Data Table: Formation of γ-Glu-PPG-Gly
The following table summarizes quantitative findings regarding the formation of γ-Glu-PPG-Gly in experimental settings:
| Sample Type | Conditions | γ-Glu-PPG-Gly Yield | Reference |
| Rat Liver | 50 mg/kg D,L-propargylglycine administered, 8 hours post-administration | 1.15 ± 0.08 µmol/g liver | nih.gov |
| Human Whole Blood | 2 mM D,L-propargylglycine, 10 mM L-glutamate, 10 mM glycine, 37°C, 16 hours | 0.094 ± 0.013 µmol/ml blood | nih.gov |
| Human Erythrocytes | 2 mM D,L-propargylglycine, 10 mM L-glutamate, 10 mM glycine, 37°C, 16 hours | 0.323 ± 0.060 µmol/ml erythrocytes | nih.gov |
| Human Erythrocytes | Apparent Km for D,L-propargylglycine | 0.32 mM | nih.gov |
Compound List:
this compound (PPG)
N-[N-gamma-glutamyl(propargylglycyl)]glycine (γ-Glu-PPG-Gly)
Glutathione (GSH)
L-Glutamate
Glycine
Cysteine
γ-Glutamyl-L-propargylglycine
L-γ-glutamyl-L-propargylglycine(1−)
Research Methodologies and Experimental Approaches
In Vitro Experimental Designs
In vitro studies provide a controlled environment to dissect the specific interactions of D-Propargylglycine with enzymes and cells, laying the groundwork for more complex in vivo investigations.
This compound is a well-established suicide inhibitor of cystathionine (B15957) γ-lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme responsible for the majority of H₂S production in the cardiovascular system. The inhibitory mechanism involves the formation of a covalent bond within the enzyme's active site, leading to its irreversible inactivation. nih.gov
Enzyme activity assays are fundamental to understanding the kinetics and specificity of this inhibition. A common method involves monitoring the production of H₂S from the substrate L-cysteine. The rate of H₂S formation can be measured using various techniques, including the use of fluorescent probes such as 7-azido-4-methylcoumarin (B1373340) (AzMC), which exhibits a significant increase in fluorescence upon reaction with H₂S. nih.gov By measuring the decrease in H₂S production in the presence of varying concentrations of this compound, researchers can determine key inhibitory parameters.
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ | 40 ± 8 µM | Recombinant Human CSE | nih.gov |
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of DL-Propargylglycine for Cystathionine γ-lyase.
Beyond CSE, this compound has been shown to inhibit other PLP-dependent enzymes, highlighting the importance of considering its broader effects in experimental design. For instance, it inactivates bacterial methionine γ-lyase, another enzyme involved in sulfur amino acid metabolism. nih.gov Studies have also demonstrated its ability to inactivate pig heart L-alanine transaminase, with a reported inhibition constant (KI) of 3.9 mM and a maximal rate of inactivation (kinact) of 0.26 min⁻¹. nih.gov
Cell-based models are instrumental in exploring the role of endogenous H₂S in cellular signaling pathways. By treating cells with this compound, researchers can effectively deplete intracellular H₂S levels and observe the resulting functional consequences.
A key technique in these studies is the use of fluorescent probes to visualize and quantify intracellular H₂S. These probes are designed to react specifically with H₂S, leading to a measurable change in fluorescence. Pre-treating cells with this compound typically results in a significant attenuation of the fluorescent signal, confirming the inhibition of endogenous H₂S production. pnas.org This approach has been successfully employed in various cell types, including human umbilical vein endothelial cells (HUVECs) and pancreatic acinar cells, to demonstrate the involvement of CSE-derived H₂S in processes like angiogenesis and inflammation. pnas.orgresearchgate.net
Investigating the cellular responses to this compound treatment provides valuable insights into the physiological functions of H₂S. These studies often focus on key cellular processes such as proliferation, apoptosis (programmed cell death), and differentiation.
For example, by inhibiting H₂S production with this compound, studies have shown that H₂S plays a role in regulating cell viability. In some cancer cell lines, inhibition of H₂S synthesis has been linked to a decrease in cell proliferation and the induction of apoptosis. researchgate.net The induction of apoptosis can be quantified by methods such as Annexin V staining and flow cytometry, which identify cells in the early and late stages of apoptosis.
| Cell Line | Effect of this compound | Observed Cellular Response |
| Human Aortic Smooth Muscle Cells | Inhibition of H₂S production | Promotion of calcification and osteoblastic differentiation |
| Various Cancer Cell Lines | Inhibition of H₂S production | Induction of apoptosis and reduced cell viability |
This table provides examples of cellular responses observed upon treatment with this compound in different cell lines.
In Vivo Study Designs
In vivo studies are crucial for understanding the physiological and pathological roles of H₂S in a whole-organism context. This compound is widely used in animal models to investigate the systemic effects of H₂S depletion.
Animal models have been instrumental in elucidating the role of H₂S in regulating a multitude of physiological processes. The administration of this compound to these models allows for the controlled inhibition of endogenous H₂S synthesis, enabling researchers to study the consequences.
A significant area of investigation has been the role of H₂S in the cardiovascular system. While some studies using this compound in rodent models of hypertension have been conducted, detailed experimental designs and conclusive results remain an area of active research. nih.govpnas.org However, in a rat model of chronic intermittent hypoxia-induced myocardial injury, pretreatment with this compound demonstrated protective effects. The study found that this compound administration led to a reduction in blood pressure, an improvement in left ventricular function, and a decrease in oxidative stress and apoptosis in the myocardium. nih.gov
| Animal Model | Physiological Process Investigated | Key Findings with this compound Treatment | Reference |
| Rat Model of Chronic Intermittent Hypoxia | Myocardial Injury | Reduced blood pressure, improved left ventricular function, decreased oxidative stress and apoptosis. | nih.gov |
| Morphine-Treated Rats | Respiration | Augmented the ability of L-cysteine ethyl ester to overcome morphine-induced respiratory depression. | pharmalegacy.com |
This table summarizes the findings from in vivo studies using this compound to investigate H₂S-dependent physiological processes.
This compound has proven to be an invaluable tool in preclinical studies aimed at understanding the role of H₂S in various diseases and evaluating the therapeutic potential of H₂S modulation.
In a murine model of acute pancreatitis induced by caerulein, pre-treatment with this compound was shown to significantly reduce the severity of pancreatic inflammation. nih.gov This was evidenced by a decrease in pancreatic myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. nih.gov
| Disease Model | Animal | Key Findings with this compound Treatment | Reference |
| Caerulein-Induced Acute Pancreatitis | Mouse | Significant reduction in pancreatic myeloperoxidase (MPO) levels. | nih.gov |
| Endotoxemia (Sepsis) | Rat | Dose-dependent reduction in hepatocellular, pancreatic, and neuromuscular injury. | nih.gov |
This table presents findings from preclinical investigations of this compound in various disease models.
Furthermore, in a rat model of endotoxemia, which mimics aspects of sepsis, administration of this compound dose-dependently reduced organ injury. nih.gov This protective effect was associated with the inhibition of H₂S overproduction, suggesting that targeting H₂S synthesis could be a potential therapeutic strategy for sepsis-related organ damage. The use of this compound in preclinical models of neurodegenerative diseases and arthritis is an emerging area of research, with the potential to uncover novel therapeutic targets. frontiersin.orgnih.gov
Applications in Proteomics Research
This compound serves as a valuable tool in proteomics, particularly in the sub-discipline of chemical proteomics which aims to understand the interactions and functions of proteins on a global scale. One of the most powerful techniques in this area is Activity-Based Protein Profiling (ABPP), a method that utilizes chemical probes to assess the functional state of entire enzyme families directly in complex biological systems.
The utility of this compound in this context stems from its chemical structure. The propargyl group, with its terminal alkyne, can act as a reactive "warhead." When incorporated into a larger chemical probe, this group can covalently bind to the active site of specific enzymes, effectively "tagging" them for identification and analysis. An activity-based probe (ABP) based on this compound would typically be designed with three key components: the this compound moiety as the warhead, a linker, and a reporter tag (e.g., a fluorophore like rhodamine or an affinity handle like biotin).
The general workflow for an ABPP experiment using a this compound-based probe would involve the following steps:
Incubation: The probe is introduced to a complex proteome, such as a cell lysate or even in living cells. The probe then selectively reacts with its target enzymes.
Detection/Enrichment: If the probe contains a fluorescent tag, the labeled proteins can be visualized directly by in-gel fluorescence scanning after separation by SDS-PAGE. If a biotin (B1667282) tag is used, the labeled proteins can be enriched from the complex mixture using streptavidin-coated beads.
Identification: The enriched proteins are then typically digested into smaller peptides and identified using mass spectrometry-based proteomics. This allows for the precise identification of the enzymes that were actively targeted by the this compound probe.
A significant application of this approach is in competitive ABPP for inhibitor discovery. In this setup, a library of potential inhibitor compounds is pre-incubated with the proteome before the addition of the this compound-based probe. If a compound in the library effectively binds to the active site of a target enzyme, it will block the subsequent binding of the probe. This results in a decrease or complete loss of the signal for that particular enzyme, allowing for the identification of potent and selective inhibitors.
| Component of ABPP | Function in the Context of this compound | Example |
| Warhead | Covalently binds to the active site of target enzymes. | The propargyl group of this compound. |
| Linker | Connects the warhead to the reporter tag. | A polyethylene (B3416737) glycol (PEG) chain. |
| Reporter Tag | Enables detection or enrichment of labeled proteins. | Biotin for affinity purification or a fluorophore for imaging. |
Structural Biology Techniques for Enzyme-Inhibitor Complexes
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including protein-inhibitor complexes. This method provides invaluable insights into the precise binding mode of an inhibitor and the conformational changes it may induce in the enzyme.
A notable example of the structural elucidation of a propargylglycine-inhibited enzyme is the crystal structure of cystathionine gamma-lyase (CGL) from Toxoplasma gondii in complex with DL-propargylglycine. rcsb.org This study provides a detailed view of how the inhibitor interacts with the enzyme's active site. The crystal structure was determined at a resolution of 2.27 Å, which is sufficient to visualize the intricate network of interactions between the inhibitor and the surrounding amino acid residues. rcsb.org
The crystallographic data revealed the specific binding mode of propargylglycine (B1618536) within the catalytic cavity of TgCGL, which helped to explain its inhibitory mechanism. rcsb.org Such structural information is crucial for understanding the basis of enzyme inhibition and for the rational design of more potent and selective inhibitors.
Another relevant example, although with the closely related N-propargylglycine, is the structural analysis of proline dehydrogenase (PRODH) from Thermus thermophilus after inactivation. The crystal structure of the inactivated enzyme showed a covalent adduct formed between the inhibitor, the flavin adenine (B156593) dinucleotide (FAD) cofactor, and a lysine (B10760008) residue in the active site. This detailed structural view confirmed the mechanism of irreversible inhibition.
| Enzyme | Inhibitor | Organism | Resolution (Å) | Key Structural Finding | PDB ID |
|---|---|---|---|---|---|
| Cystathionine gamma-lyase (CGL) | DL-Propargylglycine | Toxoplasma gondii | 2.27 | Revealed the binding mode within the catalytic cavity, explaining the inhibitory mechanism. rcsb.org | 8BIS rcsb.org |
High-Throughput Screening (HTS) in Inhibitor Discovery
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large libraries of chemical compounds for their ability to modulate a specific biological target. While no specific HTS campaigns explicitly detailing the use of this compound have been identified in the reviewed literature, its properties as an irreversible inhibitor make it a valuable tool for designing such screens.
This compound can be employed as a "tool compound" in competitive HTS assays to discover novel inhibitors of its target enzymes. In such an assay format, a this compound-based probe, labeled with a reporter molecule (e.g., a fluorophore), is used. The principle of the assay is based on the competition between the compounds in the screening library and the probe for binding to the active site of the target enzyme.
A typical workflow for a competitive HTS assay using a this compound probe would be:
The target enzyme is incubated with compounds from a chemical library in a multi-well plate format (e.g., 384- or 1536-well plates).
After a set incubation period, the this compound-based fluorescent probe is added to each well.
The extent of probe binding is measured using a high-throughput plate reader. A common detection method is fluorescence polarization (FP). When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger enzyme, its tumbling is restricted, leading to a high fluorescence polarization signal.
Compounds that are effective inhibitors will occupy the enzyme's active site, preventing the binding of the fluorescent probe. This results in a low fluorescence polarization signal, and these compounds are identified as "hits."
This HTS approach offers several advantages. It is a direct measure of binding to the active site and can be used to screen vast numbers of compounds in a short period. The hits identified from such a screen can then be further validated and optimized to develop new therapeutic agents.
| HTS Assay Parameter | Description | Relevance to this compound |
| Assay Principle | Competitive binding. | Library compounds compete with a this compound-based probe for the enzyme's active site. |
| Detection Method | Fluorescence Polarization (FP), FRET, or luminescence. | A fluorescently labeled this compound probe would be suitable for FP-based HTS. |
| Throughput | High (100,000s of compounds per day). | Amenable to automation in 384- or 1536-well plate formats. |
| Outcome | Identification of "hit" compounds that inhibit probe binding. | These hits are potential inhibitors of the enzyme targeted by this compound. |
Biological and Biomedical Implications
Role in Immune Cell Function and Autoimmune Diseases
The role of D-propargylglycine in immune cell function and autoimmune diseases is not directly detailed in the provided search results. However, the broader context of D-amino acids and their metabolism by DAAO touches upon immune system regulation. DAAO is expressed in neutrophilic leukocytes frontiersin.org. D-amino acids, such as D-serine, play roles in neurotransmission and have been implicated in central nervous system functions frontiersin.orgmdpi.com. Alterations in DAAO activity, and consequently D-amino acid levels, have been explored in the context of pain modulation, where DAAO acts as a pronociceptive factor frontiersin.orgnih.gov. While these findings are not directly about autoimmune diseases, they highlight the potential for DAAO and its modulators to influence physiological processes that could indirectly affect immune system balance. Autoimmune diseases are characterized by dysregulated immune responses, often involving T and B lymphocytes, as well as innate immune cells like macrophages and dendritic cells lji.orgnih.govmdpi.com. The modulation of D-amino acid metabolism by this compound could theoretically influence the availability of D-amino acids that might act as immunomodulators or affect immune cell signaling pathways, though specific research in this area concerning this compound is not presented.
Renal Function and Nephrotoxicity Research
DAAO-Mediated Nephrotoxicity Studiesthis compound is recognized for its role in studying DAAO-mediated nephrotoxicity. DAAO is primarily localized in the proximal tubule cells of the kidneynih.govfrontiersin.org. The enzyme catalyzes the oxidative deamination of D-amino acids, producing α-keto acids, ammonia (B1221849), and hydrogen peroxide (H₂O₂)frontiersin.orgresearchgate.net. The H₂O₂ generated by DAAO activity is a significant source of reactive oxygen species (ROS) in renal cellsfrontiersin.orgmdpi.com. When this compound is administered, it acts as a suicide substrate that irreversibly inactivates DAAOnih.govfrontiersin.org. Studies have shown that this compound itself is not nephrotoxic; rather, its metabolite produced via the DAAO reaction is responsible for the toxic effectsnih.gov. This DAAO-mediated metabolite injures proximal tubular cells, leading to functional impairments such as polyuria, glycosuria, aminoaciduria, and proteinurianih.gov. Histological examination reveals degenerative and necrotic changes in the straight part of the proximal tubules in DAAO-expressing mice treated with this compound, which are absent in DAAO-deficient micenih.govfrontiersin.org. These findings underscore that DAAO activity is a critical factor in this compound-induced nephrotoxicity, primarily through the generation of H₂O₂ and subsequent oxidative stressfrontiersin.orgnih.govmdpi.com.
Data Table 1: this compound Induced Renal Effects in Mice
| Effect Observed | DAAO Expressing Mice (e.g., ddY/DAO⁺) | DAAO-Deficient Mice (e.g., ddY/DAO⁻) | Reference |
| Polyuria | Present | Absent | nih.govfrontiersin.org |
| Glycosuria | Present | Absent | nih.govfrontiersin.org |
| Aminoaciduria | Present | Absent | nih.govfrontiersin.org |
| Proteinuria (Albuminuria) | Increased (approx. 2x control) | Not significantly increased | nih.gov |
| Urinary N-acetyl-β-D-glucosaminidase | Increased (2.6x control) | Not significantly increased | nih.gov |
| Proximal Tubule Damage | Degenerative & Necrotic Cells | Absent | nih.govfrontiersin.org |
| DAAO-mediated ROS generation | Implied | Absent | frontiersin.orgmdpi.com |
Synthetic Applications and Derivatives in Research
Role as a Chemical Scaffold for Novel Compound Synthesis
The intrinsic structure of D-Propargylglycine makes it an excellent scaffold for the development of new chemical entities. chemimpex.com Its amino acid backbone allows for its incorporation into peptide chains, while the propargyl group—a three-carbon chain with a terminal alkyne—serves as a point for diverse chemical elaborations. This dual functionality enables chemists to construct complex molecular architectures. Researchers utilize this compound as a foundational element, building upon it to create libraries of compounds with potential therapeutic applications. chemimpex.comresearchgate.net For instance, it has been used as a core structure in the synthesis of novel heterocyclic compounds and peptidomimetics. The ability to serve as a lead compound provides a framework for developing new drugs targeting a range of diseases. chemimpex.com In one application, a cyclic peptide containing propargylglycine (B1618536), cyclo(-Arg-Gly-Asp-d-Phe-Pag-), was developed as a targeting agent for αvβ3 integrin, which is often overexpressed in cancer cells. mdpi.com
Applications in Medicinal Chemistry
In medicinal chemistry, this compound and its derivatives are instrumental in the discovery and development of new drugs. chemimpex.comchemimpex.com The presence of the propargyl group facilitates its use as a building block in synthesizing various bioactive molecules. chemimpex.com One of its notable roles is as an inhibitor of enzymes, particularly those involved in metabolic pathways. For example, this compound is a known inhibitor of cystathionine (B15957) γ-lyase, an enzyme crucial for the metabolism of sulfur-containing amino acids and the production of hydrogen sulfide (B99878), a key signaling molecule. chemimpex.com This inhibitory action makes it a valuable tool for studying conditions related to hydrogen sulfide signaling, such as cardiovascular diseases and neurological disorders. chemimpex.com
Furthermore, derivatives like Fmoc-D-propargylglycine have been investigated for their potential in developing therapeutics for diseases such as cancer and Alzheimer's disease. alfa-chemistry.com The ability to incorporate this unique amino acid into larger molecules allows for the fine-tuning of their biological activity and specificity, opening avenues for creating novel therapeutic agents with improved efficacy. chemimpex.comchemimpex.com
Utilization in Peptide Synthesis
This compound is widely employed as a non-natural amino acid building block in solid-phase peptide synthesis. alfa-chemistry.comsigmaaldrich.com Its derivatives, often protected with groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl), are commercially available and can be readily incorporated into peptide sequences using standard synthesis protocols. chemimpex.comchemimpex.com
The incorporation of this compound into peptides is a key strategy in the development of novel peptide-based therapeutics. chemimpex.comchemimpex.com Peptides containing this amino acid can exhibit unique conformational properties and enhanced stability compared to their natural counterparts. Its inclusion can lead to the creation of constrained or cyclic peptides, which often have improved binding affinity and selectivity for their biological targets. rsc.orgmdpi.com For example, it has been used in the construction of bicyclic decapeptide libraries aimed at identifying potent pharmacological agents. mdpi.com The resulting modified peptides have shown potential in oncology and neurology research, targeting specific biological pathways. chemimpex.com
The terminal alkyne of this compound serves as a versatile functional group that can be chemically modified to enhance the biological activity of peptides. chemimpex.com This alkyne "handle" allows for the attachment of various molecules, including fluorescent dyes, imaging agents, and drug molecules, through a process known as bioconjugation. chemimpex.comchemimpex.com This functionalization can improve the peptide's therapeutic properties, such as increasing its half-life, targeting it to specific tissues or cells, or adding a new therapeutic modality. The ability to introduce these functional groups with high specificity is a significant advantage in designing advanced and targeted peptide drugs. chemimpex.com
Applications in Click Chemistry
The alkyne group in this compound makes it a prime substrate for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. medchemexpress.comnih.gov These reactions are powerful tools for molecular assembly and bioconjugation.
This compound is frequently used in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is the most prominent example of a click reaction. medchemexpress.comnih.gov This reaction involves the formation of a stable triazole ring from the reaction between the alkyne group of this compound and an azide-containing molecule. medchemexpress.comnih.gov The CuAAC reaction is highly reliable and proceeds under mild conditions, making it suitable for modifying complex biomolecules like peptides. nih.govnih.gov
This reaction has been extensively used to cyclize peptides, creating stable structures that can mimic natural peptide conformations like alpha-helices or disulfide bonds. rsc.org For instance, researchers have performed CuAAC cyclization on peptides containing both an azido-amino acid (like azidolysine) and propargylglycine to generate monomeric cyclic peptides on a solid support. rsc.org This methodology is crucial for creating libraries of cyclic peptides for drug screening and discovery. rsc.org The resulting 1,2,3-triazole linkage is chemically robust and can act as a surrogate for the amide bond, contributing to the structural integrity and biological activity of the modified peptide. rsc.orgunits.it
Research Findings on this compound Applications
| Application Area | Specific Use | Key Findings/Significance | References |
| Medicinal Chemistry | Enzyme Inhibition | Potent inhibitor of cystathionine γ-lyase, modulating hydrogen sulfide production. Useful for studying cardiovascular and neurological diseases. | chemimpex.com |
| Peptide Synthesis | Therapeutic Peptides | Incorporation into peptides creates novel structures with potential applications in oncology and neurology. | alfa-chemistry.comchemimpex.com |
| Peptide Synthesis | Functionalization | The alkyne group allows for the attachment of other molecules to enhance bioactivity and for bioconjugation. | chemimpex.comchemimpex.com |
| Click Chemistry (CuAAC) | Peptide Cyclization | Enables the formation of stable, cyclic peptides by reacting with azide-functionalized amino acids, creating libraries for drug discovery. | rsc.orgmdpi.com |
| Click Chemistry (CuAAC) | Bioconjugation | Provides a reliable method for linking peptides to other molecules, such as imaging agents or drugs, for targeted delivery systems. | chemimpex.comnih.gov |
Enzymatic Synthesis of this compound
The enzymatic production of optically pure D-amino acids, including this compound, represents an advantageous alternative to conventional chemical synthesis, offering high selectivity and environmentally benign reaction conditions. Key strategies involve the kinetic resolution of racemic mixtures through enantioselective enzymatic reactions.
Enantioselective deamination is a widely used biocatalytic method to produce optically pure D-amino acids. nih.gov This approach typically involves the use of an enzyme that selectively removes the amino group from the L-enantiomer in a racemic (D,L) mixture, leaving the desired D-enantiomer unreacted and thus purified. nih.gov The resulting α-keto acid byproduct can then be separated from the D-amino acid. nih.gov
A notable example is the use of Phenylalanine ammonia-lyase (PAL) for the kinetic resolution of racemic amino acids. nih.gov Specifically, PAL from parsley (Petroselinum crispum), known as PcPAL, has been effectively used to prepare enantiopure this compound. nih.govmdpi.com In this process, PcPAL, immobilized on magnetic nanoparticles, catalyzes the enantioselective deamination of D,L-propargylglycine. nih.govmdpi.com This application is significant as D,L-propargylglycine is the only non-cyclic substrate of note for PALs. nih.govmdpi.com The immobilization of the enzyme on magnetic nanoparticles facilitates its recovery and reuse, enhancing the efficiency of the process. mdpi.com
Another class of enzymes, L-amino acid oxidases (LAAOs) and L-amino acid deaminases (LAADs), also serve as biocatalysts for the enantioselective oxidative deamination of L-amino acids. mdpi.com While protocols using D-amino acid oxidase (DAAO) variants are well-established for producing L-amino acids, the application of LAAOs for producing D-amino acids has been less common due to the limited availability of suitable recombinant enzymes. mdpi.com However, the principle remains a viable strategy for D-amino acid synthesis. mdpi.com D-amino acid oxidase itself is known to catalyze the oxidative deamination of this compound, converting it into an imino acid which then undergoes further non-enzymatic reactions. nih.govnih.gov
| Enzyme | Enzyme Source | Approach | Substrate | Product | Key Finding |
|---|---|---|---|---|---|
| Phenylalanine ammonia-lyase (PcPAL) | Petroselinum crispum (parsley) | Enantioselective deamination | D,L-Propargylglycine | This compound | Catalyzes the selective removal of the L-enantiomer, yielding enantiopure this compound. nih.govmdpi.com |
Enantioselective hydroamination is another enzymatic strategy for the synthesis of D-amino acids. The deamination reaction catalyzed by Phenylalanine ammonia-lyases (PALs) is reversible under certain conditions, such as high concentrations of ammonia (B1221849). nih.govmdpi.com This reverse reaction involves the anti-Michael addition of ammonia to an α,β-unsaturated carboxylic acid, leading to the formation of an amino acid. nih.govmdpi.com
This approach has been successfully applied to the synthesis of D-phenylalanine derivatives from substituted cinnamic acids with high stereochemistry. nih.govmdpi.com However, while the principle of enantioselective hydroamination is established for PALs, specific documented applications of this method for the direct synthesis of this compound are not prominently featured in research literature. The primary reported enzymatic route for this compound synthesis remains the resolution of its racemic form via enantioselective deamination. nih.govmdpi.com
Synthesis of this compound Containing Dipeptides
This compound is a valuable building block in peptide synthesis, used to create dipeptides and more complex peptide analogs with unique structural and biological properties. alfa-chemistry.comgenscript.com The synthesis of these dipeptides can be achieved through both solid-phase and solution-phase methods, employing standard peptide coupling techniques. nih.govresearchgate.net Dipeptides containing D-amino acids are of particular interest as they can exhibit novel biological activities not seen in their L,L-counterparts. mdpi.comnih.gov
One documented method involves solid-phase peptide synthesis (SPPS). For instance, novel cyclic RGD peptide analogs have been synthesized starting with Fmoc-D-propargylglycine. nih.gov The synthesis begins by conjugating Fmoc-D-propargylglycine to a Rink amide MBHA resin using a standard HBTU/HOBt activation protocol. nih.gov Subsequent amino acids, such as Arginine, Glycine (B1666218), Aspartic acid, and a-azido-Lysine, are then sequentially coupled to the resin-bound this compound. nih.gov
Solution-phase synthesis has also been employed. Dipeptides containing propargylglycine and 2-aminopimelic acid (Apm) have been synthesized using the carbodiimide (B86325) method for the coupling reaction. researchgate.net For example, the synthesis of L-Pra-ambo-Apm was achieved by coupling Boc-L-Pra-OH with H-ambo-Apm(OBu1)-OBu1. researchgate.net While this specific example uses the L-enantiomer, the methodology is directly applicable to the synthesis of dipeptides containing this compound. Research has shown that incorporating L-propargylglycine into dipeptides can increase its antibacterial activity by up to 4000-fold, a finding that underscores the importance of peptide synthesis to enhance the properties of non-proteinogenic amino acids. researchgate.net
| Peptide Type | Synthesis Method | Starting Propargylglycine Derivative | Coupling Reagents | Reference |
|---|---|---|---|---|
| Cyclic RGD analog precursor | Solid-Phase Peptide Synthesis (SPPS) | Fmoc-D-propargylglycine | HBTU/HOBt | nih.gov |
| Propargylglycine-2-aminopimelic acid | Solution-Phase Synthesis | Boc-L-Pra-OH | Carbodiimide method | researchgate.net |
Compound Index
| Compound Name |
|---|
| α-azido-Lysine |
| 2-aminopimelic acid (Apm) |
| Arginine |
| Aspartic acid |
| Boc-L-Pra-OH |
| D-amino acid oxidase (DAAO) |
| This compound |
| Fmoc-D-propargylglycine |
| Glycine |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |
| HOBt (Hydroxybenzotriazole) |
| L-amino acid deaminase (LAAD) |
| L-amino acid oxidase (LAAO) |
| Phenylalanine ammonia-lyase (PAL) |
Future Directions and Emerging Research Areas
Development of Highly Selective CSE Inhibitors
D,L-propargylglycine (PAG) has been instrumental as a widely used inhibitor for studying the physiological functions of cystathionine (B15957) γ-lyase (CSE). nih.gov However, a significant limitation is its lack of absolute specificity. Research has shown that PAG can also inhibit other pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as cystathionine β-synthase (CBS), methionine γ-lyase (MGL), and L-alanine transaminase (ALT). nih.govresearchgate.netnih.gov This cross-reactivity complicates the interpretation of results from in vivo studies and underscores the critical need for inhibitors with higher selectivity for CSE. researchgate.net
Future research is focused on leveraging the structure of propargylglycine (B1618536) as a scaffold to design novel inhibitors with enhanced specificity. The irreversible binding mechanism of the L-isoform of PAG to CSE, which involves interaction with the PLP cofactor and the active-site residue Tyr114, provides a detailed template for rational drug design. nih.govoup.com The development of compounds like S-3-carboxypropyl-L-cysteine (CPC) represents a step in this direction, offering a different kinetic profile and sparing other enzymes involved in H₂S biogenesis. nih.govosti.gov High-throughput screening of large chemical libraries is another promising strategy that has already identified novel inhibitor classes, such as oxamic hydrazides, which target the active-site PLP via Schiff base formation and exhibit high selectivity over other H₂S-generating enzymes. nih.govresearchgate.net The ultimate goal is to develop inhibitors that can precisely modulate CSE activity, allowing for a more accurate dissection of its role in health and disease. researchgate.netoup.com
Exploration of Novel Therapeutic Agents Derived from D-Propargylglycine
This compound serves as a valuable lead compound in the synthesis of new drugs for various diseases. chemimpex.comchemimpex.com Its core structure, a non-proteinogenic amino acid with a reactive alkyne group, offers a versatile scaffold for the development of novel therapeutic agents. chemimpex.commedchemexpress.com Research is expanding to explore derivatives of this compound for applications beyond CSE inhibition, including targeted cancer therapies and antiviral peptides. vulcanchem.com
One emerging area is the development of antibiotic potentiators. Since bacteria rely on enzymes like CSE for antioxidant defense, inhibiting this pathway can make them more susceptible to existing antibiotics. rcsb.orgmdpi.com Researchers are designing propargylglycine-inspired molecules that are selective for bacterial CSE over the human enzyme, aiming to create synergistic drug combinations that combat antibiotic resistance. mdpi.com Furthermore, the unique stereochemistry of D-amino acids is being exploited to create stable and effective therapeutic peptides. Peptides composed of D-amino acids, such as certain cell-penetrating peptides, show increased resistance to proteolytic degradation in the body, enhancing their therapeutic potential. mdpi.com The incorporation of this compound or its derivatives into peptide structures is a promising strategy for creating next-generation therapeutics with improved stability and targeted action. vulcanchem.com
Advancements in Metabolic Labeling and In Vivo Imaging Techniques
The terminal alkyne group of this compound makes it an ideal tool for bioorthogonal chemistry, particularly for metabolic labeling. medchemexpress.comnih.gov This strategy involves introducing the this compound, viewed as a D-alanine analog (alkDala), into cells or organisms where it is incorporated into specific metabolic pathways. nih.govrsc.org The alkyne handle can then be selectively tagged with a reporter molecule, such as a fluorophore or biotin (B1667282), via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov
This technique has proven exceptionally powerful for studying bacterial peptidoglycan (PG) synthesis. nih.govrsc.orguniversiteitleiden.nl Because D-amino acids are essential components of bacterial cell walls but are absent in mammalian cells, this compound provides a highly selective means to label and visualize bacterial PG dynamics in living hosts. nih.govresearchgate.net Future advancements will focus on refining these probes for higher spatial and temporal resolution, enabling more detailed studies of bacterial growth, division, and drug response. researchgate.net Researchers are also developing novel photosensitizers by coupling this compound with photoactive molecules like IR820, creating agents that can be metabolically targeted to bacteria for synergistic photothermal and photodynamic therapy. acs.org Furthermore, the development of new chemiluminescent and bioluminescent probes, whose signals are modulated by H₂S levels, is enhancing our ability to image endogenous H₂S production in real-time within living animals. The use of CSE inhibitors like PAG in these studies helps validate that the signal is dependent on specific enzymatic activity. nih.govnih.gov
Deeper Elucidation of H₂S Signaling Networks and Their Modulation
Hydrogen sulfide (B99878) (H₂S) is a gasotransmitter that modulates a vast array of physiological processes, from neurotransmission to cardiovascular function and inflammation. chemimpex.comfrontiersin.orgphysiology.org this compound, by inhibiting the key H₂S-producing enzyme CSE, is an indispensable pharmacological tool for investigating these complex signaling networks. chemimpex.compnas.orgpnas.org By observing the physiological changes that occur when CSE is inhibited by PAG, researchers can infer the roles of endogenously produced H₂S. csic.esnih.govnih.gov
Future research will employ this compound in sophisticated experimental models to untangle the intricate crosstalk between H₂S and other signaling molecules like nitric oxide and carbon monoxide. researchgate.net Studies in both animal and plant models continue to reveal the importance of H₂S in stress responses. For instance, inhibiting H₂S synthesis with PAG has been shown to block ABA-triggered stomatal closure in plants and to impact immune responses to infection in mammals. csic.esoup.compnas.org A deeper understanding of these pathways is crucial, as dysregulated H₂S signaling is implicated in numerous pathologies, including hypertension, neurodegenerative diseases, and cancer. chemimpex.comchemimpex.comnih.gov The continued use of this compound and its more selective future derivatives will be essential for mapping these networks and identifying new therapeutic targets within the H₂S signaling cascade. frontiersin.orgrsc.org
Comparative Studies of Stereoisomeric Effects (D- vs. L-Propargylglycine)
The biological activity of propargylglycine is highly dependent on its stereochemistry. It is well-established that the L-isoform (L-PAG) is the active inhibitor of cystathionine γ-lyase (CSE), while the D-isoform (D-PAG) is not. nih.gov The L-enantiomer's structure allows it to fit into the CSE active site and form a covalent bond, leading to irreversible inhibition. nih.govoup.com In contrast, the D-isoform is metabolized through different pathways and has been associated with in vivo toxicity. nih.gov
This stereochemical sensitivity highlights a critical area for future research. Most studies have utilized a racemic mixture (D,L-propargylglycine), which complicates the interpretation of results due to the combined effects of CSE inhibition by L-PAG and the separate metabolic consequences of D-PAG. researchgate.netnih.gov Future studies must increasingly use enantiomerically pure forms of propargylglycine to precisely delineate their respective biological roles. Comparative analyses of the D- and L-isomers will provide clearer insights into the specific functions of CSE and will help to separate its H₂S-dependent activities from off-target effects. This rigorous approach is essential for validating CSE as a therapeutic target and for designing stereochemically pure drugs with improved efficacy and safety profiles.
Q & A
Q. What are the standard protocols for synthesizing and characterizing D-Propargylglycine in laboratory settings?
To synthesize this compound, researchers typically employ solid-phase peptide synthesis or enzymatic modification of L-propargylglycine precursors. Key steps include protecting group strategies (e.g., Fmoc for amino acids) and click chemistry for functionalization. Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Stability testing under varying pH and temperature conditions is critical to ensure reagent integrity .
Q. How is this compound used in enzyme inhibition studies, and what are the key parameters to consider?
this compound acts as an irreversible inhibitor of enzymes like cystathionine γ-lyase (CSE) by covalently binding to pyridoxal phosphate cofactors. Experimental design should include:
- Control groups : Baseline enzyme activity without inhibitor.
- Kinetic assays : Time-dependent inactivation measured via spectrophotometry or fluorometry.
- Concentration gradients : IC50 determination using dose-response curves.
- Validation : Confirm specificity using mutant enzymes or competitive inhibitors. Data interpretation must account for off-target effects and buffer compatibility .
Q. What ethical considerations apply to preclinical studies using this compound in animal models?
Ethical frameworks mandate adherence to the NIH Guidelines for Reporting Preclinical Research. Key steps include:
- Justification : Demonstrate the necessity of animal models over in vitro alternatives.
- Sample size minimization : Use power analysis to reduce animal numbers.
- Humane endpoints : Define criteria for early termination to prevent undue suffering.
- Compliance : Submit protocols to Institutional Animal Care and Use Committees (IACUC) for approval .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory effects of this compound across experimental models?
Contradictions often arise from variability in assay conditions (e.g., pH, temperature) or differences in enzyme isoforms. To address this:
- Replication : Follow standardized protocols (e.g., buffer composition, enzyme source) as per ’s replication guidelines.
- Meta-analysis : Compare datasets using statistical tools like ANOVA to identify confounding variables.
- Cross-validation : Test inhibitors in parallel assays (e.g., recombinant vs. tissue-extracted enzymes) to isolate model-specific effects .
Q. What methodological strategies optimize the stability of this compound in long-term enzymatic assays?
Instability in aqueous solutions can be mitigated by:
- Lyophilization : Store aliquots at -80°C and reconstitute fresh before use.
- Chelating agents : Add EDTA to prevent metal-catalyzed degradation.
- Real-time monitoring : Use HPLC or circular dichroism (CD) to track structural integrity during assays. Pre-study stability tests under simulated assay conditions are essential .
Q. How can this compound be integrated with other biochemical inhibitors in pathway analysis without introducing confounding interactions?
Design experiments to evaluate synergy or antagonism:
- Combinatorial dosing : Use checkerboard assays to assess inhibitory interactions.
- Pathway mapping : Employ RNA sequencing or metabolomics to identify off-target effects.
- Computational modeling : Predict binding affinities using molecular docking tools (e.g., AutoDock) to prioritize inhibitor combinations. Validate findings with knockdown models (e.g., siRNA) .
Methodological Frameworks
- PICO (Population, Intervention, Comparison, Outcome) : Apply to mechanistic studies (e.g., "In CSE-expressing cell lines, does this compound reduce hydrogen sulfide levels compared to β-cyanoalanine?").
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
